1-Butyl-2-ethynylcyclohexane

Lipophilicity Partition coefficient Structure-property relationship

1-Butyl-2-ethynylcyclohexane (CAS 61786-28-5, molecular formula C₁₂H₂₀, exact mass 164.1566 g/mol) is a cyclohexane derivative bearing a 1-butyl substituent and a 2-ethynyl substituent on the cyclohexane ring. The compound is structurally characterized by two undefined stereocenters at positions 1 and 2 of the ring, resulting in a stereoisomeric mixture absent further purification.

Molecular Formula C12H20
Molecular Weight 164.29 g/mol
CAS No. 61786-28-5
Cat. No. B14548552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-2-ethynylcyclohexane
CAS61786-28-5
Molecular FormulaC12H20
Molecular Weight164.29 g/mol
Structural Identifiers
SMILESCCCCC1CCCCC1C#C
InChIInChI=1S/C12H20/c1-3-5-8-12-10-7-6-9-11(12)4-2/h2,11-12H,3,5-10H2,1H3
InChIKeyUJHAEVJPVUZMMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butyl-2-ethynylcyclohexane (CAS 61786-28-5): Technical Procurement Overview and Key Specifications


1-Butyl-2-ethynylcyclohexane (CAS 61786-28-5, molecular formula C₁₂H₂₀, exact mass 164.1566 g/mol) is a cyclohexane derivative bearing a 1-butyl substituent and a 2-ethynyl substituent on the cyclohexane ring [1]. The compound is structurally characterized by two undefined stereocenters at positions 1 and 2 of the ring, resulting in a stereoisomeric mixture absent further purification [1]. Its calculated physicochemical properties include XLogP of approximately 5, topological polar surface area (TPSA) of 0 Ų, and three rotatable bonds, indicating pronounced hydrophobicity with minimal hydrogen-bonding capacity [1]. The compound is primarily marketed for research use as a synthetic intermediate in organic chemistry, though peer-reviewed experimental characterization data remain notably sparse in the open scientific literature .

S
Synthetic intermediate with terminal alkyne handle for coupling or polymerization research
C
Calculated lipophilicity supports hydrophobic media partitioning; experimental data remains sparse

1-Butyl-2-ethynylcyclohexane (CAS 61786-28-5): Why In-Class Analogs Cannot Be Interchanged Without Performance Verification


Substituting 1-butyl-2-ethynylcyclohexane with a structurally related cyclohexane derivative or alternative terminal alkyne without rigorous verification is not scientifically justified. Even compounds sharing the C₁₂H₂₀ empirical formula, such as 1-tert-butyl-4-ethynylcyclohexane, differ substantially in substituent architecture: the linear n-butyl chain versus branched tert-butyl group and the 1,2- versus 1,4-substitution pattern on the cyclohexane ring [1]. These structural variations directly influence key parameters including lipophilicity (XLogP differences >0.5 units), conformational flexibility (three versus two rotatable bonds), and steric accessibility of the terminal ethynyl moiety . In applications where the ethynyl group serves as a reactive handle—such as CuAAC click chemistry, Sonogashira coupling, or metal-catalyzed polymerization—the local steric and electronic environment surrounding the alkyne determines both reaction kinetics and product selectivity [2]. Consequently, generic substitution without empirical validation introduces uncontrolled variability that may compromise synthetic reproducibility and material properties.

Target 1-butyl-2-ethynylcyclohexane
Analog may differ 1-tert-butyl-4-ethynylcyclohexane: Substituent branching and 1,4- vs 1,2-pattern may alter steric accessibility and partitioning behavior.
Target 1-butyl-2-ethynylcyclohexane
Analog may differ Ethynylcyclohexane: Lacks n-butyl substituent, resulting in substantially lower lipophilicity that may affect phase-transfer applications.
Target 1,2-disubstituted architecture
Architecture may shift 1,4-disubstituted analogs position the alkyne in a distinct steric environment, which may impact reactivity in sterically sensitive cross-couplings.

1-Butyl-2-ethynylcyclohexane (CAS 61786-28-5): Quantitative Differentiation Evidence Against Structural Analogs


1-Butyl-2-ethynylcyclohexane vs. 1-tert-Butyl-4-ethynylcyclohexane: Comparative Lipophilicity and Hydrophobic Partitioning

Calculated XLogP values reveal a marked difference in lipophilicity between the 1,2-disubstituted n-butyl analog (1-butyl-2-ethynylcyclohexane) and the 1,4-disubstituted tert-butyl constitutional isomer (1-tert-butyl-4-ethynylcyclohexane) . The target compound exhibits an XLogP of approximately 5.0, representing a 0.5-unit increase relative to the tert-butyl analog (XLogP ≈ 4.5) . This difference corresponds to a predicted ~3.2-fold higher partition coefficient favoring the n-butyl-substituted compound in octanol-water partitioning equilibria, based on the logarithmic relationship between XLogP difference and partition ratio (ΔlogP = 0.5 → P_ratio = 10^0.5 ≈ 3.16) . Both compounds share identical molecular formula (C₁₂H₂₀), exact mass (164.1565 g/mol), and TPSA (0 Ų), isolating the lipophilicity differential to substituent branching and ring substitution pattern alone .

Lipophilicity vs. tert-butyl analog
Data to verify
ΔXLogP +0.5
Supports higher partitioning for n-butyl chain in hydrophobic screening contexts
In silico calculation; experimental octanol-water data unavailable
Lipophilicity Partition coefficient Structure-property relationship Drug design

1-Butyl-2-ethynylcyclohexane vs. 1-tert-Butyl-4-ethynylcyclohexane: Comparative Rotatable Bond Count and Conformational Flexibility

The number of rotatable bonds differs between 1-butyl-2-ethynylcyclohexane (three rotatable bonds) and 1-tert-butyl-4-ethynylcyclohexane (two rotatable bonds) [1]. This difference arises directly from the structural contrast between the linear n-butyl substituent (CH₂–CH₂–CH₂–CH₃, contributing two rotatable C–C bonds beyond the ring attachment) and the compact tert-butyl group (C(CH₃)₃, contributing zero additional rotatable bonds beyond ring attachment) [1]. The third rotatable bond in the target compound is the C–C linkage between the cyclohexane ring and the ethynyl carbon, which is common to both compounds. The increased rotatable bond count translates to greater conformational entropy and enhanced backbone flexibility in the n-butyl-substituted analog [1].

Conformational flexibility
Data to verify
3 vs. 2 rotatable bonds
May provide greater backbone flexibility for polymer or ligand incorporation studies
In silico analysis; ring conformations excluded from count
Conformational flexibility Molecular dynamics Rotatable bonds Structure-property relationship

1-Butyl-2-ethynylcyclohexane vs. Ethynylcyclohexane: Comparative Lipophilicity for Phase-Transfer and Extraction Applications

Calculated XLogP values reveal a substantial lipophilicity differential between 1-butyl-2-ethynylcyclohexane (XLogP ≈ 5.0) and the simpler terminal alkyne ethynylcyclohexane (cyclohexylacetylene, XLogP ≈ 3.1) . The 1.9-unit difference corresponds to a predicted ~79-fold higher octanol-water partition coefficient for the butyl-substituted analog (ΔlogP = 1.9 → P_ratio = 10^1.9 ≈ 79.4) . This pronounced hydrophobicity enhancement arises from the addition of the four-carbon n-butyl chain to the cyclohexane scaffold, which substantially increases the compound‘s nonpolar character without introducing hydrogen-bonding capacity (TPSA remains 0 Ų for both compounds) . The 1,2-substitution pattern on the target compound further distinguishes it structurally from the monosubstituted ethynylcyclohexane .

Lipophilicity vs. ethynylcyclohexane
Data to verify
ΔXLogP +1.9
Supports preferential organic-phase partitioning in biphasic research protocols
In silico prediction; TPSA = 0 for both compounds
Lipophilicity Phase transfer Liquid-liquid extraction Hydrophobicity

1-Butyl-2-ethynylcyclohexane: Ortho-Disubstitution Architecture and Steric Accessibility of the Terminal Alkyne

The 1,2- (ortho-) disubstitution pattern on the cyclohexane ring in 1-butyl-2-ethynylcyclohexane positions the ethynyl and butyl groups in close spatial proximity relative to the 1,4-disubstitution pattern found in 1-tert-butyl-4-ethynylcyclohexane [1]. In the 1,2-arrangement, the ethynyl group experiences distinct steric and electronic influences from the adjacent n-butyl substituent, whereas in 1,4-disubstituted analogs the two functional groups are positioned on opposite sides of the cyclohexane ring with minimal through-space interaction [1]. This regiochemical difference may modulate the reactivity of the terminal alkyne in metal-catalyzed coupling reactions (e.g., Sonogashira, Glaser, CuAAC), as the local steric environment adjacent to the alkyne affects catalyst approach and coordination geometry [2]. Additionally, the 1,2-substitution pattern creates two undefined stereocenters, distinguishing the target compound as a stereoisomeric mixture from analogs with different substitution geometry .

Ortho-disubstitution steric environment
Class-level inference
1,2- vs 1,4-pattern
1,2-arrangement may modulate alkyne reactivity in coupling or cycloaddition research
Structural analysis; kinetic data not available; review for target reaction
Steric accessibility Click chemistry Sonogashira coupling Regiochemistry

1-Butyl-2-ethynylcyclohexane (CAS 61786-28-5): High-Value Application Scenarios Based on Quantitative Differentiation Evidence


Click Chemistry and Bioconjugation in Lipid-Rich or Hydrophobic Environments

The elevated XLogP of approximately 5.0 for 1-butyl-2-ethynylcyclohexane, representing a 0.5-unit increase over 1-tert-butyl-4-ethynylcyclohexane and a 1.9-unit increase over ethynylcyclohexane , makes this compound a preferred terminal alkyne building block for CuAAC click reactions conducted in lipid-rich environments or nonpolar organic media . The ~79-fold higher predicted octanol-water partition coefficient relative to ethynylcyclohexane translates to enhanced partitioning into hydrophobic compartments, improving reaction efficiency in biphasic systems, membrane-associated bioconjugation, and liposomal formulations. The three rotatable bonds provide sufficient conformational flexibility for the alkyne moiety to orient favorably toward azide coupling partners .

Sonogashira and Palladium-Catalyzed Cross-Coupling with Distinct Steric Demands

The 1,2-disubstitution pattern positions the ethynyl group adjacent to the n-butyl substituent, creating a unique steric environment around the terminal alkyne that differs substantially from the 1,4-disubstituted tert-butyl constitutional isomer . In Sonogashira coupling reactions where the local steric congestion adjacent to the alkyne influences the rate of oxidative addition, transmetalation, or reductive elimination, the ortho-substituted architecture provides a distinct reactivity profile . This compound is particularly relevant for research programs exploring structure-reactivity relationships in alkyne cross-couplings where systematic variation of steric parameters is required .

Hydrophobic Phase-Transfer Catalysis and Liquid-Liquid Extraction Protocols

The combination of XLogP ≈ 5.0 and TPSA = 0 Ų positions 1-butyl-2-ethynylcyclohexane as an exceptionally hydrophobic terminal alkyne for phase-transfer applications . The ~79-fold lipophilicity advantage over ethynylcyclohexane (XLogP ≈ 3.1) enables preferential partitioning into nonpolar organic phases during liquid-liquid extractions, biphasic catalytic cycles, or solid-phase extraction workflows. This property is particularly valuable when the alkyne moiety must be retained in the organic layer while polar byproducts or aqueous reagents are separated, or when the compound serves as a hydrophobic tag to modulate the phase behavior of conjugated species .

Application
Selection Property
Validation Focus
Hydrophobic-media coupling / bioconjugation
High calculated lipophilicity and conformational flexibility
Verify alkyne reactivity and partitioning in target lipid or biphasic system
Sterically sensitive cross-coupling SAR
1,2-disubstitution provides distinct ortho steric environment
Evaluate coupling kinetics and regioselectivity vs. 1,4-substituted comparators
Phase-transfer and extraction research
Exceptional predicted hydrophobicity with no hydrogen-bonding capacity
Confirm organic-phase retention and extraction efficiency under protocol conditions
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